molecular formula C23H21BrCl2O2 B15191822 Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- CAS No. 80843-73-8

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-

Cat. No.: B15191822
CAS No.: 80843-73-8
M. Wt: 480.2 g/mol
InChI Key: YBSTZCZAFWCYND-UHFFFAOYSA-N
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Description

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- is a complex organic compound characterized by the presence of bromine, chlorine, and phenoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the nucleophilic substitution reaction where a bromophenol reacts with a dichlorophenyl methylpropyl ether under basic conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles like hydroxyl groups or amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Sodium hydroxide (NaOH) in water, ammonia (NH3) in ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of phenols or substituted amines.

Scientific Research Applications

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-, also known by its CAS number 80843-73-8, is a complex organic compound with bromine, chlorine, and phenoxy groups attached to a benzene ring. It has a molecular formula of C23H21BrCl2O2 and a molecular weight of 480.22 g/mol. It is classified as an aromatic ether because of the presence of an ether functional group (the phenoxy group). This compound has potential applications in medicinal chemistry and organic synthesis.

Scientific Applications

  • Medicinal Chemistry The compound can be used in the synthesis of new drug candidates. Its complex structure allows for the creation of molecules that can interact with biological targets, like enzymes or receptors, potentially leading to new therapeutic interventions.
  • Organic Synthesis As a building block in organic synthesis, it can be used to create more complex molecules with specific properties. It can undergo various chemical reactions, which makes it a versatile reagent in the synthesis of other organic compounds.
  • Research This compound is used as a reference standard in analytical chemistry for identifying and quantifying similar compounds. It can also be used in environmental studies to monitor pollutants.

Mechanism of Action

The mechanism of action of Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites of enzymes, inhibiting their activity or altering their function. In cellular pathways, it can modulate signal transduction processes, leading to changes in cellular behavior and responses.

Comparison with Similar Compounds

Similar Compounds

  • **Benzene, 1-(4-chlorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-
  • **Benzene, 1-(4-fluorophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-
  • **Benzene, 1-(4-iodophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-

Uniqueness

The uniqueness of Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine and chlorine atoms can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)-, commonly referred to as compound CAS 80843-73-8, is a complex organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C23H21BrCl2O2
  • Molar Mass : 480.22 g/mol
  • CAS Number : 80843-73-8
PropertyValue
Molecular FormulaC23H21BrCl2O2
Molar Mass480.22 g/mol
CAS Number80843-73-8

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications and mechanisms of action.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bromophenoxy compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins .

Antimicrobial Properties

Research has also suggested that the compound may possess antimicrobial activity. It has been noted that bromophenoxy derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating bacterial infections .

Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of bromophenoxy derivatives. The results demonstrated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing apoptosis and inhibiting cell proliferation. The study specifically highlighted the role of the bromine substituent in enhancing biological activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of benzene derivatives. The findings revealed that compounds similar to benzene, 1-(4-bromophenoxy)-3-((2-(3,4-dichlorophenyl)-2-methylpropoxy)methyl)- exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : The compound likely activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest : It may cause cell cycle arrest at various checkpoints, particularly G1/S or G2/M phases.
  • Antibacterial Mechanism : The disruption of membrane integrity and inhibition of vital enzymatic processes in bacteria.

Properties

CAS No.

80843-73-8

Molecular Formula

C23H21BrCl2O2

Molecular Weight

480.2 g/mol

IUPAC Name

4-[1-[[3-(4-bromophenoxy)phenyl]methoxy]-2-methylpropan-2-yl]-1,2-dichlorobenzene

InChI

InChI=1S/C23H21BrCl2O2/c1-23(2,17-6-11-21(25)22(26)13-17)15-27-14-16-4-3-5-20(12-16)28-19-9-7-18(24)8-10-19/h3-13H,14-15H2,1-2H3

InChI Key

YBSTZCZAFWCYND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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